tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
tert-Butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a nitro group attached to the isoquinoline core. These structural features impart unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core, often through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 8-fluoro-5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted isoquinolines on biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological activities. The presence of the nitro group suggests possible antimicrobial or anticancer properties, while the fluorine atom may enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The fluorine atom can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 8-methyl-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds, making them more resistant to enzymatic degradation. This can result in prolonged biological activity and improved pharmacokinetic properties.
Properties
CAS No. |
2624141-75-7 |
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Molecular Formula |
C14H17FN2O4 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17FN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17(19)20/h4-5H,6-8H2,1-3H3 |
InChI Key |
CADWCCFDWIYKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)F)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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